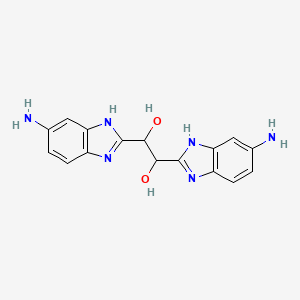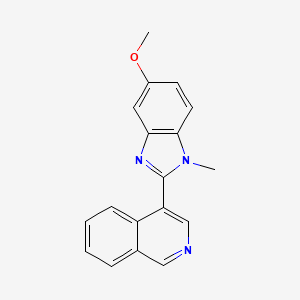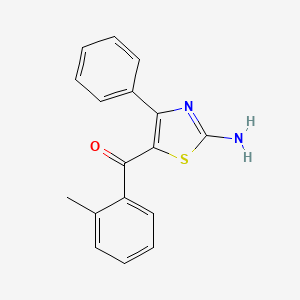
1,2-Bis-(5-amino-1H-benzoimidazol-2-yl)-ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally similar to naturally occurring nucleotides. This similarity allows benzimidazoles to interact with biological systems, making them valuable in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol typically involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids. One common method is the Phillips–Ladenburg reaction, which involves the coupling of 1,2-diaminobenzenes with carboxylic acids . Another method is the Weidenhagen reaction, which involves the coupling of 1,2-diaminobenzenes with aldehydes . These reactions often require high temperatures and can result in varying yields.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including 1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol, typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol involves its interaction with biological molecules. The compound can bind to DNA grooves and exhibit DNA-cleavage properties. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent . Additionally, the compound’s ability to form coordination complexes with metals can enhance its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,5-bis(1H-benzimidazol-2-yl)pentan-3-one: This compound has similar chelating characteristics and biological effects.
2-aminobenzimidazole: Known for its antimicrobial and anticancer properties.
Benzimidazole derivatives: Such as albendazole, mebendazole, and omeprazole, which are used in various therapeutic applications.
Uniqueness
1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol is unique due to its dual amino groups and diol structure, which provide additional sites for chemical modification and interaction with biological molecules. This structural uniqueness enhances its potential for diverse applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C16H16N6O2 |
|---|---|
Peso molecular |
324.34 g/mol |
Nombre IUPAC |
1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C16H16N6O2/c17-7-1-3-9-11(5-7)21-15(19-9)13(23)14(24)16-20-10-4-2-8(18)6-12(10)22-16/h1-6,13-14,23-24H,17-18H2,(H,19,21)(H,20,22) |
Clave InChI |
AMCLDAPTSDAGKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)NC(=N2)C(C(C3=NC4=C(N3)C=C(C=C4)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Benzyl-3-bromopyrrolo[2,3-c]pyridine](/img/structure/B13869883.png)


![tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate](/img/structure/B13869906.png)
![4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B13869908.png)





![6-[(5-methylsulfonylthiophen-2-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869935.png)
